(5-Chloro-2-nitrophenyl)hydrazine hydrochloride
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Overview
Description
(5-Chloro-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClN3O2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chloro-2-nitrophenyl)hydrazine hydrochloride can be synthesized from 2-nitroaniline through a series of chemical reactions. The general synthetic route involves the nitration of 2-chloroaniline to form 5-chloro-2-nitroaniline, followed by the reduction of the nitro group to form the corresponding hydrazine derivative. The final step involves the formation of the hydrochloride salt by reacting the hydrazine derivative with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Azo Compounds: Formed by the oxidation of the hydrazine group.
Substituted Phenylhydrazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(5-Chloro-2-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenylhydrazine hydrochloride
- 4-Nitrophenylhydrazine hydrochloride
- 3-Chloro-2-nitrophenylhydrazine hydrochloride
Uniqueness
(5-Chloro-2-nitrophenyl)hydrazine hydrochloride is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C6H7Cl2N3O2 |
---|---|
Molecular Weight |
224.04 g/mol |
IUPAC Name |
(5-chloro-2-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-6(10(11)12)5(3-4)9-8;/h1-3,9H,8H2;1H |
InChI Key |
HAJPGTZWWKXJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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